(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone
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Overview
Description
(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone is an organic compound that features a bromophenyl group attached to a methanone moiety, which is further connected to a 1-methyl-1H-imidazol-2-yl group
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The specific mode of action would depend on the target and the biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzoyl chloride and 1-methylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromobenzoyl chloride is added dropwise to a solution of 1-methylimidazole in an appropriate solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Comparison with Similar Compounds
- (3-Chlorophenyl)(1-methyl-1H-imidazol-2-YL)methanone
- (3-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone
- (3-Iodophenyl)(1-methyl-1H-imidazol-2-YL)methanone
Comparison:
- Uniqueness: The presence of the bromine atom in (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone imparts unique electronic and steric properties compared to its chloro, fluoro, and iodo analogs. This can influence its reactivity and interactions with biological targets.
- Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-bromophenyl)-(1-methylimidazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPFQQZJYHNTLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399817 |
Source
|
Record name | F0145-0023 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673182 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300849-76-7 |
Source
|
Record name | F0145-0023 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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